molecular formula C18H20Cl2N2O3S B2712779 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797318-35-4

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2712779
CAS RN: 1797318-35-4
M. Wt: 415.33
InChI Key: DSFMBCGOTZWVDS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes.

Scientific Research Applications

Cognitive Enhancement and Receptor Antagonism

SB-399885, a compound structurally related to 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. It has shown significant effects in reversing age-dependent deficits in water maze spatial learning and enhancing cholinergic function, which could have implications for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

Research on a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups has demonstrated high singlet oxygen quantum yield, suggesting its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment. The compound's good fluorescence properties and high singlet oxygen quantum yield make it a candidate for further exploration in this therapeutic area (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity in Agriculture

Chlorsulfuron, a compound sharing the benzenesulfonamide moiety, demonstrates the biological basis for selectivity as a postemergence herbicide for small grains. This selectivity is attributed to the crop plants' ability to rapidly metabolize the herbicide to an inactive product, highlighting the role of chemical structure in agricultural applications (Sweetser, Schow, & Hutchison, 1982).

Selective Inhibition for Therapeutic Targets

Another study on piperidin-4-yl amino aryl sulfonamides, related to the compound , identified novel, potent, selective, orally bioavailable, and brain-penetrant 5-HT6 receptor antagonists. These compounds demonstrated activity in animal models of cognition and could be explored for therapeutic use in cognitive disorders (Nirogi et al., 2012).

properties

IUPAC Name

2,5-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-25-16-8-10-22(11-9-16)15-5-3-14(4-6-15)21-26(23,24)18-12-13(19)2-7-17(18)20/h2-7,12,16,21H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFMBCGOTZWVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

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